Penta-O-acetyl Iopamidol
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Overview
Description
Penta-O-acetyl Iopamidol is a derivative of Iopamidol, a nonionic, water-soluble iodinated contrast agent commonly used in medical imaging. The compound has the molecular formula C27H32I3N3O13 and a molecular weight of 987.27 g/mol . It is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Penta-O-acetyl Iopamidol involves the acetylation of Iopamidol. The process typically includes the reaction of Iopamidol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups present in Iopamidol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-speed mechanical mixing or ball milling to ensure efficient acetylation. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Penta-O-acetyl Iopamidol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield Iopamidol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Iopamidol
Substitution: Various substituted derivatives of Iopamidol depending on the nucleophile used.
Scientific Research Applications
Penta-O-acetyl Iopamidol has several applications in scientific research:
Proteomics: Used as a biochemical reagent for studying protein interactions and modifications.
Medical Imaging: As a derivative of Iopamidol, it is used in the development of new contrast agents for X-ray and MRI imaging.
Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Penta-O-acetyl Iopamidol is primarily related to its parent compound, Iopamidol. Iopamidol works by enhancing the contrast of images in radiographic procedures. It achieves this by absorbing X-rays more effectively than surrounding tissues, thereby providing a clearer image. The acetylation of Iopamidol does not significantly alter its mechanism of action but may improve its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Iopamidol: The parent compound, used widely as a contrast agent.
Iohexol: Another nonionic iodinated contrast agent with similar applications.
Iomeprol: Used in medical imaging with properties similar to Iopamidol.
Uniqueness
Penta-O-acetyl Iopamidol is unique due to its acetylation, which enhances its stability and solubility compared to its parent compound, Iopamidol. This modification makes it more suitable for certain research applications, particularly in proteomics and drug delivery .
Properties
IUPAC Name |
[3-acetyloxy-2-[[3-(2-acetyloxypropanoylamino)-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNAGGXTUGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32I3N3O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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